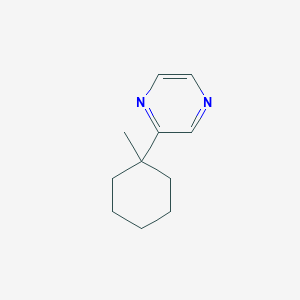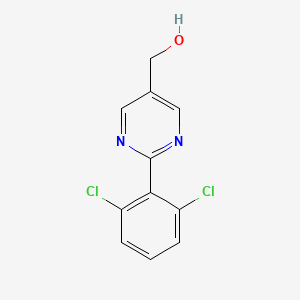
2-(2,6-Dichlorophenyl)pyrimidine-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)pyrimidine-5-methanol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a dichlorophenyl group at the 2-position and a methanol group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the condensation of 2,6-dichlorobenzaldehyde with a pyrimidine derivative in the presence of a base such as sodium methoxide. The reaction is usually carried out in a solvent like methanol under reflux conditions for a specific period, followed by cooling and isolation of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)pyrimidine-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: Formation of this compound derivatives with different functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2-(2,6-Dichlorophenyl)pyrimidine-5-methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
- 2-(2,5-Dichlorophenyl)pyrimidine-5-methanol
- 2-(2,4-Dichlorophenyl)pyrimidine-5-methanol
- 2-(2,3-Dichlorophenyl)pyrimidine-5-methanol
Uniqueness
2-(2,6-Dichlorophenyl)pyrimidine-5-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methanol group at the 5-position of the pyrimidine ring also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C11H8Cl2N2O |
|---|---|
分子量 |
255.10 g/mol |
IUPAC名 |
[2-(2,6-dichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)10(8)11-14-4-7(6-16)5-15-11/h1-5,16H,6H2 |
InChIキー |
BEPKMHZMEVXBBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)

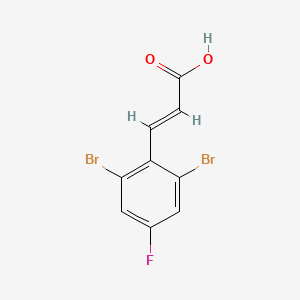
![N-[2-[[p-Methoxyphenyl]sulfamoyl]ethyl]phthalimide](/img/structure/B13107337.png)

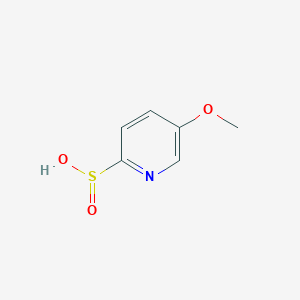
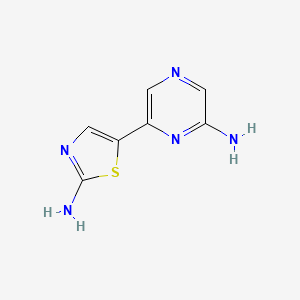
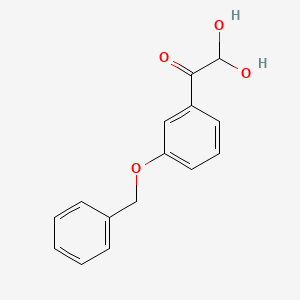
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
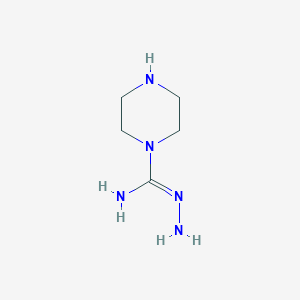

![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)
